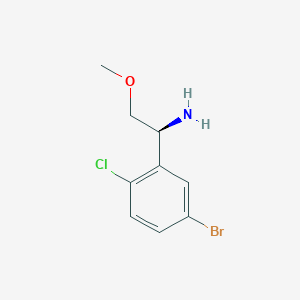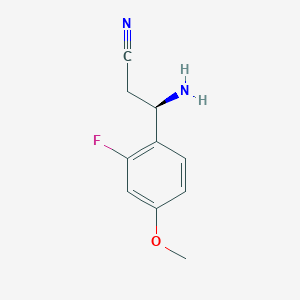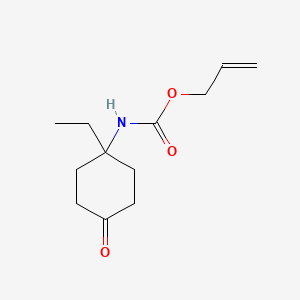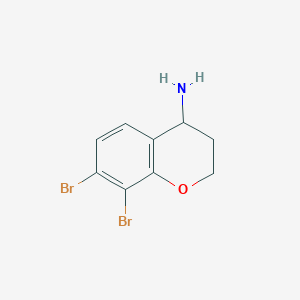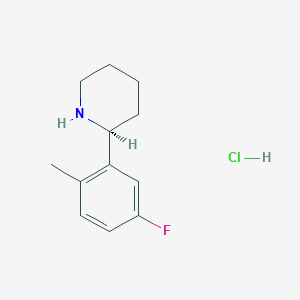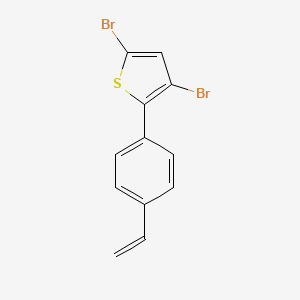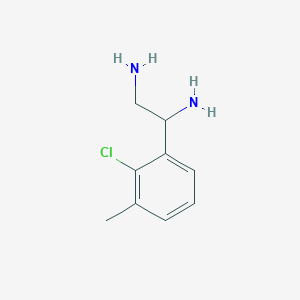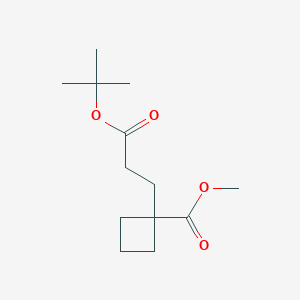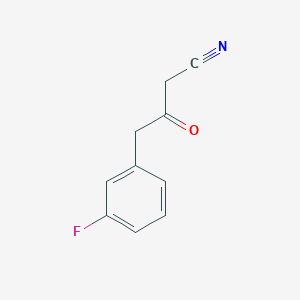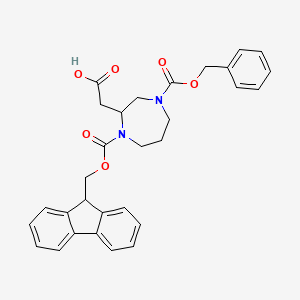
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a complex organic compound with a molecular formula of C30H30N2O6 and a molecular weight of 514.57 g/mol . This compound is characterized by the presence of fluorenyl, benzyloxy, and diazepane groups, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid typically involves multiple steps, starting from the corresponding protected amino acids. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group and benzyloxycarbonyl (Cbz) protection for the carboxyl group . The synthesis may proceed through the formation of mixed anhydrides or acid chlorides, followed by coupling reactions with diazepane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorenyl and benzyloxy groups can facilitate binding to proteins and enzymes, modulating their activity. The diazepane ring may interact with receptors or ion channels, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid
- 2-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropyl)acetic acid
Uniqueness
What sets 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid apart is its unique combination of fluorenyl, benzyloxy, and diazepane groups. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C30H30N2O6 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxycarbonyl-1,4-diazepan-2-yl]acetic acid |
InChI |
InChI=1S/C30H30N2O6/c33-28(34)17-22-18-31(29(35)37-19-21-9-2-1-3-10-21)15-8-16-32(22)30(36)38-20-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h1-7,9-14,22,27H,8,15-20H2,(H,33,34) |
InChI-Schlüssel |
LCIAWWGZKGZJCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


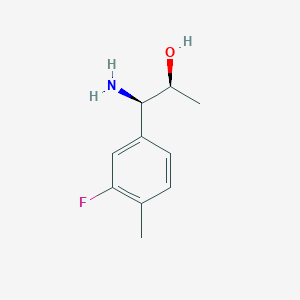
![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
